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Get Quote

Introduction

2,4-Dimethyl-3,6-dimethoxybenzaldehyde (C11H1403) is a highly substituted aromatic
aldehyde serving as a critical intermediate in the synthesis of complex phenethylamines and
heterocyclic compounds. Its unique substitution pattern—featuring alternating methyl and
methoxy groups—imparts specific electronic and steric properties that influence its reactivity
and pharmacological potential.

This guide provides a comprehensive analysis of the molecule's structural topology, a validated
synthesis protocol via the Vilsmeier-Haack reaction, and spectroscopic characterization data.

Structural Analysis & Nomenclature

The molecule consists of a benzene core substituted at five positions, leaving only one
aromatic proton.

o |[UPAC Name: 2,4-Dimethyl-3,6-dimethoxybenzaldehyde

e Molecular Formula: C11H1403
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e Molecular Weight: 194.23 g/mol
¢ SMILES:COclcc(C)c(OC)c(C)c1C=0[1]

Substituent Topology

The arrangement of substituents is defined by the aldehyde group at position C1. The
numbering proceeds to minimize the locants of the substituents:

C1: Formyl group (-CHO)[2][3]

C2: Methyl group (-CH3)

C3: Methoxy group (-OCHs)[4]

C4: Methyl group (-CH3)[5]

C5: Proton (-H)

C6: Methoxy group (-OCHs)

Steric & Electronic Effects: The C6-Methoxy group exerts a significant steric influence on the
aldehyde carbonyl, potentially forcing it out of coplanarity with the aromatic ring. Electronically,
the ring is highly activated due to the synergistic electron-donating effects (+M) of the two
methoxy groups and the inductive effects (+1) of the two methyl groups. The single aromatic
proton at C5 is chemically distinct, appearing as a singlet in NMR spectroscopy due to the lack
of adjacent protons.

Synthesis Strategy

The most efficient route to 2,4-Dimethyl-3,6-dimethoxybenzaldehyde is the formylation of
2,5-dimethoxy-m-xylene (also known as 1,3-dimethyl-2,5-dimethoxybenzene).

Precursor Selection

The precursor, 2,5-dimethoxy-m-xylene, possesses a symmetrical structure (Czv symmetry).

e Structure: 1,3-dimethyl-2,5-dimethoxybenzene.
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» Reactive Sites: Positions 4 and 6 are chemically equivalent due to the symmetry axis
passing through C2 and C5.

» Regioselectivity: Electrophilic substitution occurs at C4/C6 because these positions are ortho
to a strong activating methoxy group and ortho/para to methyl groups.

Reaction Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction utilizes a chloroiminium intermediate (Vilsmeier reagent)
generated in situ from phosphorus oxychloride (POCIs) and a formamide derivative (DMF or N-
methylformanilide).

Mechanistic Flow[2][5][6][7][8][9][10]
e Reagent Formation: POCIs reacts with the amide to form the electrophilic chloroiminium ion.

[10]

» Electrophilic Attack: The electron-rich aromatic ring of 2,5-dimethoxy-m-xylene attacks the
iminium species at the C4 position.

o Hydrolysis: The resulting intermediate is hydrolyzed (usually with aqueous sodium acetate or
hydroxide) to liberate the aldehyde.

. Electrophilic
2,5-Dimethoxy-m-xylene R .
(1,3-Dimethyl-2,5-dimethoxybenzene) Substitution Hydrolysis

. ! (H20/Base) , |  2,4-Dimethyl-3,6-
- Iminium Salt Intermediate P dimethoxybenzaldehyde

Vilsmeier Reagent
(POCI3 + N-Methylformanilide)

Figure 1: Synthesis pathway via Vilsmeier-Haack Formylation

Click to download full resolution via product page

Experimental Protocol

Note: This protocol is adapted from standard procedures for electron-rich arenes and specific
literature on phenethylamine precursors.
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Reagents:

2,5-Dimethoxy-m-xylene (1.0 eq)

Phosphorus Oxychloride (POCIs) (1.2 eq)

N-Methylformanilide (or DMF) (1.2 eq)

Solvent: Anhydrous benzene or 1,2-dichloroethane (DCE).
Step-by-Step Methodology:

o Preparation: In a flame-dried flask under inert atmosphere (Nz), combine N-
methylformanilide and POCIs. Stir at room temperature for 30 minutes to form the red claret-
colored Vilsmeier complex.

» Addition: Dissolve 2,5-dimethoxy-m-xylene in the chosen solvent. Add this solution dropwise
to the Vilsmeier complex, maintaining the temperature between 15-25°C to prevent
uncontrolled exotherms.

» Reaction: Heat the mixture on a steam bath or reflux (depending on solvent) for 2—4 hours.
The reaction mixture will darken significantly.

e Quenching: Pour the reaction mixture onto crushed ice. The iminium salt will decompose.

o Hydrolysis: Stir the aqueous mixture vigorously. If the product does not precipitate, extraction
with dichloromethane (DCM) followed by washing with 5% NaOH (to remove acidic
byproducts) and brine is required.

 Purification: The crude aldehyde typically solidifies upon standing. Recrystallize from hexane
or methanol/water.

Physicochemical Characterization

The following data serves as a reference for product verification.
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Property Value Notes
) ) Typical of highly substituted

Appearance Yellow crystalline solid

benzaldehydes

] ] Sharp melting point indicates

Melting Point 53-54 °C ) )

high purity
Solubility Soluble in DCM, EtOAc, EtOH Insoluble in water

Store under inert gas to
Reactivity Susceptible to oxidation prevent conversion to benzoic

acid

Spectroscopic Data (Predicted)

e 'H NMR (CDClIs, 400 MHz):

o 10.45 (s, 1H, CHO) — Distinct downfield aldehyde proton.

[¢]

[¢]

[¢]

[¢]

[¢]

6.50 (s, 1H, Ar-H) — The single aromatic proton at C5.

3.85 (s, 3H, OCHs) — Methoxy group.

2.55 (s, 3H, Ar-CHs) — Ortho-methyl.

2.20 (s, 3H, Ar-CHs) — Meta-methyl.

3.75 (s, 3H, OCHs) — Methoxy group (distinct due to environment).

Applications in Drug Development

This aldehyde is a "gateway molecule" in medicinal chemistry:

» Phenethylamine Synthesis: Condensation with nitroalkanes (Henry Reaction) followed by

reduction yields substituted phenethylamines (e.g., the "JUNQ" series).

» Styrene Derivatives: Precursor for polymerization monomers with specific optical properties.

e Quinone Formation: Oxidation of the demethylated hydroquinone derivatives leads to

bioactive quinones used in antimalarial research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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